(R)-Enflurane
Overview
Description
®-Enflurane is a chiral isomer of enflurane, a halogenated ether used as an inhalational anesthetic It is known for its rapid onset and recovery times, making it a valuable agent in surgical anesthesia
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Enflurane involves the halogenation of diethyl ether followed by fluorination. The process typically starts with the chlorination of diethyl ether to form 2-chloro-1,1,2-trifluoroethyl ether. This intermediate is then subjected to fluorination using hydrogen fluoride in the presence of a catalyst to yield ®-Enflurane.
Industrial Production Methods: Industrial production of ®-Enflurane follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: ®-Enflurane primarily undergoes halogenation and substitution reactions. It is relatively stable under normal conditions but can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a catalyst.
Substitution: Hydrogen fluoride for fluorination.
Major Products:
Halogenation: 2-chloro-1,1,2-trifluoroethyl ether.
Substitution: ®-Enflurane.
Scientific Research Applications
®-Enflurane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of halogenation on ether stability and reactivity.
Biology: Investigated for its effects on cellular respiration and metabolic pathways.
Medicine: Widely used as an inhalational anesthetic in surgical procedures. Research is ongoing to explore its potential neuroprotective effects.
Industry: Utilized in the development of new anesthetic agents and in the study of anesthetic mechanisms.
Mechanism of Action
®-Enflurane exerts its anesthetic effects by enhancing the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. This leads to increased chloride ion influx, hyperpolarization of neurons, and inhibition of neuronal firing. The compound also affects other ion channels and neurotransmitter systems, contributing to its overall anesthetic properties.
Comparison with Similar Compounds
Isoflurane: Another halogenated ether with similar anesthetic properties but a different halogenation pattern.
Desflurane: Known for its rapid onset and recovery, similar to ®-Enflurane, but with a different molecular structure.
Sevoflurane: A halogenated ether with a lower blood-gas partition coefficient, leading to faster induction and recovery times.
Uniqueness: ®-Enflurane is unique due to its specific chiral configuration, which can influence its pharmacokinetics and pharmacodynamics. Its stability and minimal side effects make it a preferred choice in certain clinical settings.
Properties
IUPAC Name |
(2R)-2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF5O/c4-1(5)3(8,9)10-2(6)7/h1-2H/t1-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGQOUSTVILISH-SFOWXEAESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(F)F)(F)F)(F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H](C(OC(F)F)(F)F)(F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904634 | |
Record name | (R)-Enflurane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22194-22-5 | |
Record name | Enflurane, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022194225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-Enflurane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENFLURANE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNU2UF1MBL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.